WF-2421

Aldose reductase inhibition Fungal natural products Diabetic complications research

Procure WF-2421 (CAS 128429-19-6) for research requiring a potent (IC50=30 nM) natural aldose reductase inhibitor. This biphenylpropanoic acid derivative, produced by Humicola grisea, offers ~300-600x greater potency than citrinin/moniliformin, enabling direct comparative studies against synthetic epalrestat. Differentiate your polyol pathway and diabetic complication assays with this fermentation-derived chemotype. Request a quote.

Molecular Formula C19H20N2O8
Molecular Weight 404.4 g/mol
CAS No. 128429-19-6
Cat. No. B1683301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWF-2421
CAS128429-19-6
Synonymsalpha-formamido-5'-(2-formamido-1-hydroxyethyl)-beta-2',6-trihydroxy-3-biphenylpropanoic acid
WF 2421
WF-2421
Molecular FormulaC19H20N2O8
Molecular Weight404.4 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(CNC=O)O)C2=C(C=CC(=C2)C(C(C(=O)O)NC=O)O)O)O
InChIInChI=1S/C19H20N2O8/c22-8-20-7-16(26)10-1-3-14(24)12(5-10)13-6-11(2-4-15(13)25)18(27)17(19(28)29)21-9-23/h1-6,8-9,16-18,24-27H,7H2,(H,20,22)(H,21,23)(H,28,29)
InChIKeyWQVWUCSBLUJLNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





WF-2421 (CAS 128429-19-6): Aldose Reductase Inhibitor Sourcing and Procurement Overview


WF-2421 (CAS 128429-19-6), also known as FR-900280, is a natural biphenylpropanoic acid derivative produced by the fungus Humicola grisea [1]. This compound is classified as an aldose reductase inhibitor and has a molecular formula of C19H20N2O8 with a molecular weight of 404.37 Da [2]. The original discovery research, published in The Journal of Antibiotics in 1991, established its structural identity and basic inhibitory profile against partially purified rabbit lens aldose reductase [1]. The compound is indexed in authoritative databases including MeSH (Unique ID C068085) and ChEBI (CHEBI:221541) as a tyrosine derivative with aldose reductase inhibitory activity [2][3]. From a procurement perspective, WF-2421 represents a naturally derived, fermentation-based alternative to synthetic aldose reductase inhibitors, with a defined chemical structure and established literature precedent for research applications [1].

WF-2421 (CAS 128429-19-6): Why Substitution with Other Aldose Reductase Inhibitors Is Not Trivial


Aldose reductase inhibitors as a class exhibit wide variability in potency, selectivity, and chemical scaffold, rendering simple substitution between members highly problematic. WF-2421 demonstrates a specific potency profile (IC50 = 30 nM against rabbit lens aldose reductase) that differs substantially from other fungal-derived aldose reductase inhibitors and synthetic alternatives [1]. Within the fungal metabolite class alone, aldose reductase inhibitors range from low-nanomolar activity (WF-2421: 30 nM) to micromolar-level activity (citrinin derivatives: approximately 10 μM; moniliformin: 19 μM) [2]. Moreover, the synthetic clinical comparator epalrestat (ONO-2235) exhibits variable IC50 values ranging from 10 nM to 72 nM depending on enzyme source and assay conditions [3]. The lack of directly comparable selectivity data across compound classes further complicates any assumption of functional interchangeability. Therefore, procurement decisions for aldose reductase inhibitors must be guided by specific experimental requirements regarding potency, natural versus synthetic origin, and the target enzyme source rather than assumptions of class-level equivalence [1][3].

WF-2421 (CAS 128429-19-6): Quantified Differentiation Evidence for Scientific Procurement Decisions


WF-2421 vs. Fungal Aldose Reductase Inhibitor Class: Potency Comparison Across Fungal Metabolites

WF-2421 demonstrates substantially greater potency (IC50 = 30 nM) against rabbit lens aldose reductase compared to several other fungal-derived aldose reductase inhibitors. Citrinin and its reduction product dihydrocitrinin, both fungal metabolites evaluated using rat lens enzyme preparation, exhibit IC50 values of approximately 10 μM [1]. Moniliformin, another fungal metabolite, displays an IC50 of 19 μM [1]. This represents an approximately 300- to 600-fold difference in potency between WF-2421 and these fungal comparators. The magnitude of this potency differential supports WF-2421 as a more potent option among fungal-derived aldose reductase inhibitors for in vitro studies requiring sub-micromolar activity [2]. However, these comparisons are derived from different experimental systems and enzyme sources, requiring caution in direct potency extrapolation.

Aldose reductase inhibition Fungal natural products Diabetic complications research

WF-2421 vs. Epalrestat: Comparative Aldose Reductase Inhibitory Potency

WF-2421 exhibits an IC50 of 30 nM against partially purified rabbit lens aldose reductase [1]. Epalrestat (ONO-2235), a synthetic aldose reductase inhibitor approved in Japan for diabetic peripheral neuropathy, demonstrates IC50 values ranging from 10 nM to 72 nM depending on the enzyme source and assay conditions. Against rat lens aldose reductase, epalrestat shows an IC50 of 10 nM; against human placenta aldose reductase, IC50 values of 25-26 nM have been reported [2]; other sources report an IC50 of 72 nM . Based on the rabbit lens enzyme data, WF-2421 (IC50 = 30 nM) falls within the potency range reported for epalrestat (10-72 nM), suggesting comparable in vitro inhibitory activity between this natural fungal metabolite and the clinically approved synthetic agent.

Aldose reductase inhibition Diabetic complications Polyol pathway

WF-2421 vs. WF-3681: Comparison of Fungal-Derived Aldose Reductase Inhibitors from the Same Research Group

Both WF-2421 and WF-3681 are fungal-derived aldose reductase inhibitors discovered and characterized by the same research group (Fujisawa Pharmaceutical Co., Ltd.). WF-2421, produced by Humicola grisea, exhibits an IC50 of 30 nM against partially purified rabbit lens aldose reductase [1]. WF-3681, a butenolide fungal metabolite isolated from Acremonium species, demonstrates an IC50 of 250 nM (0.25 μM) against the rabbit lens enzyme [2]. This represents an approximately 8-fold potency advantage for WF-2421 (30 nM) over WF-3681 (250 nM) when evaluated against the same enzyme source (rabbit lens aldose reductase).

Fungal natural products Aldose reductase Fermentation-derived inhibitors

WF-2421 Natural Origin vs. Synthetic Aldose Reductase Inhibitors: Class-Level Structural Distinction

WF-2421 is a naturally occurring biphenylpropanoic acid derivative produced by fermentation of Humicola grisea, with the chemical structure α-formamido-5'-(2-formamido-1-hydroxyethyl)-β,2',6-trihydroxy-3-biphenylpropanoic acid [1]. This structural scaffold differs fundamentally from major synthetic aldose reductase inhibitor classes including the carboxylic acid derivatives (epalrestat), hydantoins (sorbinil), and sulfonylnitromethanes. WF-2421 contains a biphenyl core with multiple hydroxyl groups and formamido side chains, representing a distinct chemotype within the aldose reductase inhibitor landscape [1][2]. As a fungal fermentation product rather than a synthetic small molecule, WF-2421 offers a structurally distinct alternative for studies investigating scaffold diversity or natural product-based inhibition mechanisms.

Natural product chemistry Aldose reductase Fungal metabolites

WF-2421 (CAS 128429-19-6): Recommended Research and Industrial Application Scenarios


In Vitro Aldose Reductase Inhibition Studies Requiring Sub-100 nM Potency from a Fungal Natural Product

WF-2421 is appropriate for in vitro aldose reductase inhibition assays where sub-100 nanomolar potency is required from a fungal natural product source. The compound's IC50 of 30 nM against rabbit lens aldose reductase [1] provides approximately 300- to 600-fold greater potency than other fungal metabolites such as citrinin (≈10 μM) and moniliformin (19 μM) [2]. This application is relevant for researchers screening fungal natural product libraries or investigating structure-activity relationships of fermentation-derived aldose reductase inhibitors.

Comparative Studies of Natural vs. Synthetic Aldose Reductase Inhibitor Scaffolds

WF-2421 serves as a structurally distinct, natural biphenyl chemotype for comparative studies against synthetic aldose reductase inhibitors such as epalrestat, sorbinil, or hydantoin-based compounds. Given that WF-2421's in vitro potency (IC50 = 30 nM) [1] falls within the potency range reported for epalrestat (10-72 nM) [3], it enables head-to-head comparisons of inhibitory mechanisms between natural and synthetic scaffolds. This application is particularly relevant for academic research groups investigating chemotype diversity in aldose reductase inhibition or exploring natural product-inspired drug discovery approaches.

Polyol Pathway Research in Diabetic Complication Models

WF-2421 may be considered for in vitro studies investigating the role of aldose reductase in the polyol pathway and diabetic complications. The compound inhibits partially purified rabbit lens aldose reductase, a classic model system for studying glucose-to-sorbitol conversion [1]. Researchers investigating sorbitol accumulation, osmotic stress, or downstream metabolic effects in cell culture or tissue models may evaluate WF-2421 as a tool compound derived from natural sources. However, users should note the absence of published in vivo data or selectivity profiling, which limits the compound's utility in animal studies or experiments requiring defined off-target activity profiles.

Fermentation-Derived Aldose Reductase Inhibitor Reference Standard

WF-2421, with its well-defined structure, established CAS registry (128429-19-6), and authoritative database entries in MeSH and ChEBI [2][4], may function as a reference standard for laboratories developing analytical methods for fungal-derived aldose reductase inhibitors. The compound's defined molecular weight (404.37 Da), formula (C19H20N2O8), and spectroscopic characterization [1] support its use in LC-MS, HPLC, or other analytical method development contexts. This application is relevant for quality control laboratories, natural product chemistry groups, or research organizations validating fermentation-derived compound libraries.

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